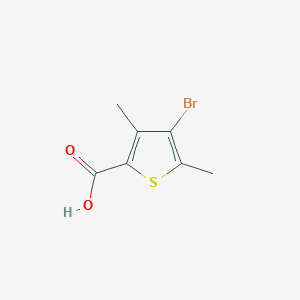

4-Bromo-3,5-dimethylthiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

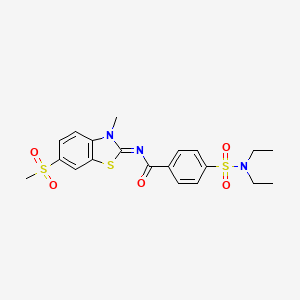

“4-Bromo-3,5-dimethylthiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1781775-29-8 . It has a molecular weight of 235.1 and its IUPAC name is this compound . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7BrO2S/c1-3-5(8)4(2)11-6(3)7(9)10/h1-2H3,(H,9,10) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Unfortunately, the web search results did not provide more detailed information on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Scalability of Supramolecular Networks

The study by Dienstmaier et al. (2010) explores the scalability of supramolecular networks through the investigation of tricarboxylic acid monolayers at the liquid-solid interface. This research provides insights into the formation of two-dimensional nanoporous networks with varying pore sizes, emphasizing the role of packing density and hydrogen bonding in the assembly of such networks. The findings highlight the potential applications of 4-Bromo-3,5-dimethylthiophene-2-carboxylic acid derivatives in creating high-density, scalable supramolecular structures with specific pore characteristics (Dienstmaier et al., 2010).

Bromodecarboxylation Reactions

Zwanenburg and Wynberg (2010) discuss the bromodecarboxylation of thiophenecarboxylic acids, providing a synthetic perspective that is vital for understanding the chemical transformations of compounds like this compound. The research outlines a method for producing dibromo-dimethylthiophene derivatives, showcasing the utility of this compound in synthesizing complex organic molecules (Zwanenburg & Wynberg, 2010).

Inhibition of Carbonic Anhydrase Isoenzymes

A study by Boztaş et al. (2015) investigates the inhibitory effects of dimethoxybromophenol derivatives, which can be synthesized from precursors like this compound, on carbonic anhydrase isoenzymes. The research demonstrates the potential of these derivatives in medical applications, particularly in designing inhibitors for enzymes involved in various physiological and pathological processes (Boztaş et al., 2015).

Electrocatalytic Degradation Studies

Xu et al. (2018) explore the electrocatalytic degradation of 4-bromophenol, a compound related to this compound, to understand the degradation mechanism, kinetics, and toxicity evolution in water. This study is crucial for environmental chemistry and pollution control, indicating how derivatives of this compound can be utilized in water treatment and detoxification processes (Xu et al., 2018).

G Protein-Coupled Receptor Agonists

Research by Deng et al. (2011) identifies thieno[3,2-b]thiophene-2-carboxylic acid derivatives as potent GPR35 agonists, showcasing the therapeutic potential of this compound derivatives in pharmacology, especially in modulating G protein-coupled receptors for treating various diseases (Deng et al., 2011).

Safety and Hazards

The safety information for “4-Bromo-3,5-dimethylthiophene-2-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific precautionary measures to be taken when handling the compound.

Eigenschaften

IUPAC Name |

4-bromo-3,5-dimethylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-3-5(8)4(2)11-6(3)7(9)10/h1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQWFEFERRBZGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Br)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Isobutylphenyl)-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2916222.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide](/img/structure/B2916232.png)

![ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B2916238.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide](/img/structure/B2916239.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2916241.png)

![ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2916242.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916243.png)